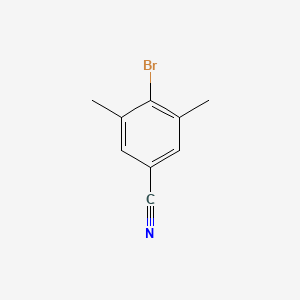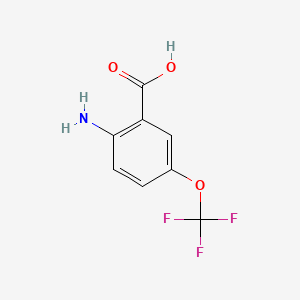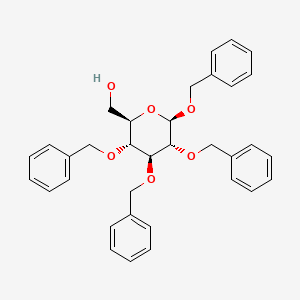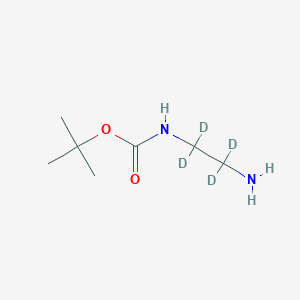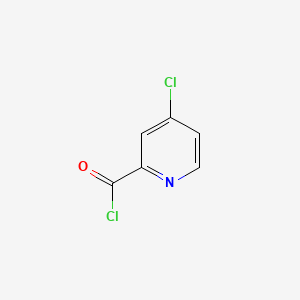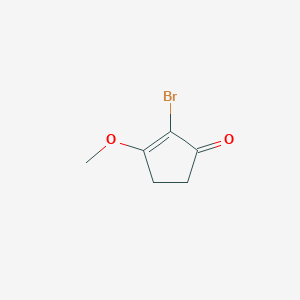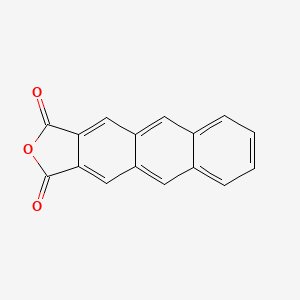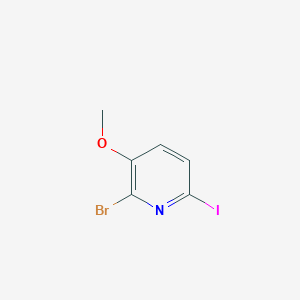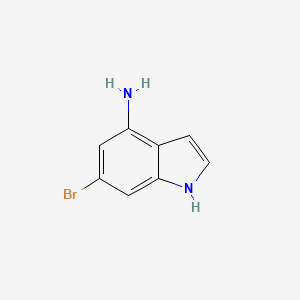
6-bromo-1H-indol-4-amine
Vue d'ensemble
Description
6-Bromo-1H-indol-4-amine is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-bromo-1H-indol-4-amine involves various methods. One method involves the use of 4-Bromo-6-amino indole and triethylamine stirred together in pyridine at 0°C. Mesyl chloride is then added and the mixture is stirred for 1 hour, then allowed to warm to room temperature .Molecular Structure Analysis
The InChI code for 6-bromo-1H-indol-4-amine is 1S/C8H7BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
6-Bromo-1H-indol-4-amine is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It has a molecular weight of 211.06 .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Indole-Containing Metal Complexes
Indole is an important element of many natural and synthetic molecules with significant biological activity . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
Anti-Inflammatory and Analgesic Activities
Some indole derivatives have shown anti-inflammatory and analgesic activities . For example, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index .
Treatment of Various Types of Cancer
The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine, which are used for the treatment of various types of cancer .
Treatment of Alzheimer’s Disease and Glaucoma
Physostigmine, an indole-containing drug, is used for the treatment of Alzheimer’s disease and glaucoma .
Antihypertensive Drugs
Alkaloids of the Rauvolfia species including ajmaline, ajmalicine and reserpine, which contain the indole scaffold, are used as antihypertensive drugs .
Safety And Hazards
The safety information for 6-bromo-1H-indol-4-amine includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFZHDLYGMBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441056 | |
| Record name | 4-Amino-6-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indol-4-amine | |
CAS RN |
350800-81-6 | |
| Record name | 4-Amino-6-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

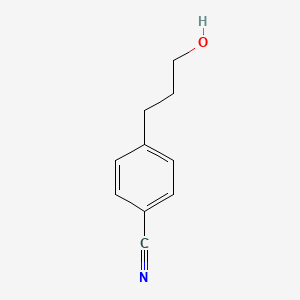
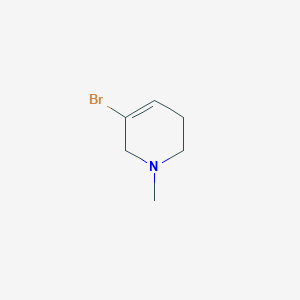
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
